N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16(28)23-19-9-7-17(8-10-19)13-22(29)26-12-11-20(14-26)27-15-21(24-25-27)18-5-3-2-4-6-18/h2-10,15,20H,11-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYBCYGTYTPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)phenyl)acetamide, a compound featuring a complex structure with a triazole moiety, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of 350.42 g/mol. Its structure includes a phenyl group, a pyrrolidine ring, and a triazole unit, which are known to influence its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibited cancer cell proliferation in various cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Apoptosis induction |
| HT-29 (Colon) | 7.3 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promising anti-inflammatory properties. In vivo studies utilizing mouse models of inflammation revealed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
The compound also displayed antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It is believed to interfere with signaling pathways such as PI3K/Akt and MAPK, which are critical for cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, contributing to apoptosis.
Case Studies
A notable study conducted by Chahal et al. highlighted the synthesis and evaluation of similar compounds with triazole moieties for their biological activities. The study found that derivatives with modifications on the phenyl ring exhibited enhanced potency against COX-II enzymes, suggesting a potential role in anti-inflammatory therapies .
Another research effort focused on evaluating the pharmacokinetics and bioavailability of related compounds in animal models. The results indicated favorable absorption profiles and stability in plasma, making them suitable candidates for further development .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule integrates three structural domains:
- Pyrrolidine core (five-membered saturated nitrogen heterocycle).
- 4-Phenyl-1,2,3-triazole moiety (aromatic triazole substituted at C4 with phenyl).
- N-Acetamide-ketone linker (ethyl chain bridging the pyrrolidine and acetamide groups).
Retrosynthetic disconnections suggest two primary pathways:
Synthetic Methodologies
CuAAC-Based Assembly of the Triazole-Pyrrolidine Core
Synthesis of 3-Azidopyrrolidine Precursor
Pyrrolidine is functionalized at the 3-position via azidation. A representative protocol involves:
- Tosylation : Reacting pyrrolidin-3-ol with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with DMAP catalysis to yield 3-(tosyloxy)pyrrolidine.
- Azide Substitution : Displacing the tosyl group with sodium azide (NaN₃) in DMF at 80°C for 12 h, achieving >90% conversion.
CuAAC Reaction with Phenylacetylene
The 3-azidopyrrolidine undergoes cycloaddition with phenylacetylene under Cu(I) catalysis:
- Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), tert-butanol/H₂O (1:1), 25°C, 6 h.
- Yield : 85–92%.
Key Advantage : Regioselective formation of 1,4-disubstituted triazole without requiring protecting groups.
Installation of the Ketone-Ethyl-Acetamide Linker
Bromoethyl Ketone Intermediate
The pyrrolidine-triazole intermediate is alkylated with 2-bromo-1-(4-nitrophenyl)ethan-1-one:
- Reagents : K₂CO₃, DMF, 60°C, 8 h.
- Mechanism : SN2 displacement of bromide by the pyrrolidine nitrogen.
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C, 4 h) reduces the nitro group to an amine (95% yield).
Acetylation of the Aryl Amine
The free amine is acetylated using acetic anhydride (Ac₂O) in pyridine:
Alternative Route: Sequential Alkylation-Amidation
For substrates sensitive to CuAAC conditions, a stepwise approach is employed:
- Pyrrolidine Alkylation : React 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine with ethyl bromoacetate in the presence of NaH (THF, 0°C → 25°C, 6 h).
- Hydrolysis to Carboxylic Acid : Treat the ester with 6M HCl (reflux, 4 h).
- Amide Coupling : Activate the acid with EDC/HOBt and couple with 4-aminophenylacetamide (DCM, 25°C, 12 h).
Optimization and Mechanistic Insights
Catalytic Systems for CuAAC
Comparative studies reveal:
| Catalyst System | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CuSO₄/NaAscorbate | t-BuOH/H₂O | 92 | 6 |
| CuI/PPh₃ | DMF | 88 | 4 |
| [Cu(MeCN)₄]PF₆ | CH₃CN | 90 | 5 |
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 425.47 g/mol |
| logP | 1.8 (Predicted) |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Melting Point | 178–180°C |
Q & A
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in triazole formation .
- Reaction Path Search : Employ algorithms (e.g., GRRM) to identify low-energy pathways, reducing trial-and-error in catalyst selection (e.g., Cu vs. Ru catalysts for CuAAC) .
- Machine Learning : Train models on existing reaction data (e.g., solvents, temperatures) to predict optimal conditions for yield improvement .
How do structural conformations influence biological activity?
Q. Advanced
Q. Structural Parameter Table :
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Pyrazole Conformation | Half-chair | Planar |
| Dihedral Angle (Phenyl) | 56.2° | 38.2° |
| N–H···O Bond Length | 2.89 Å | 2.94 Å |
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for antiproliferative assays) and controls to minimize variability .
- Conformational Analysis : Compare bioactivity with crystallographic data. For example, planar pyrrolidine conformers may exhibit higher kinase inhibition due to improved target fit .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify significant substituent effects .
What in vitro assays are suitable for evaluating bioactivity?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
